molecular formula C13H16ClNO2 B6429325 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide CAS No. 1706097-83-7

3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide

Cat. No. B6429325
CAS RN: 1706097-83-7
M. Wt: 253.72 g/mol
InChI Key: KOPNBVOYRKEXQC-UHFFFAOYSA-N
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Description

The compound is a derivative of coumarin, which is a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties . These reported methods are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The molecular structure of similar compounds like 2H-1-Benzopyran, 3,4-dihydro- has been studied . The formula for this compound is C9H10O .


Chemical Reactions Analysis

The chemical reactions of coumarin derivatives have been extensively studied . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 2H-1-Benzopyran, 3,4-dihydro- have been studied . The molecular weight of this compound is 134.1751 .

Mechanism of Action

Target of Action

It’s worth noting that coumarin derivatives, which this compound is a part of, have been extensively studied for their biological and pharmaceutical properties . They have been found to interact with a variety of targets, including enzymes, receptors, and cellular structures, contributing to their diverse biological activities .

Mode of Action

Coumarin derivatives are known to interact with their targets in various ways, such as enzyme inhibition, receptor modulation, and interference with cellular structures . The specific interactions would depend on the structure of the derivative and the nature of the target.

Biochemical Pathways

Coumarin derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, microbial infections, and neurological disorders . The specific pathways affected would depend on the structure of the derivative and the nature of the target.

Pharmacokinetics

Factors such as solubility, stability, and permeability can influence how well a compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

Coumarin derivatives have been found to exhibit a variety of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects . The specific effects would depend on the structure of the derivative, the nature of the target, and the biochemical pathways affected.

Action Environment

The action of 3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide, like other chemical compounds, can be influenced by various environmental factors. These can include pH, temperature, presence of other compounds, and specific characteristics of the biological environment . For instance, the compound’s stability, solubility, and reactivity can be affected by these factors, which in turn can influence its bioavailability, efficacy, and safety.

Future Directions

The future directions in the study of coumarin derivatives are vast. There is considerable amount of researches with coumarins being tested for various biological properties . The development of new synthetic methods and the discovery of new biological properties are areas of ongoing research .

properties

IUPAC Name

3-chloro-N-(3,4-dihydro-1H-isochromen-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-6-5-13(16)15-8-12-7-10-3-1-2-4-11(10)9-17-12/h1-4,12H,5-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPNBVOYRKEXQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC=CC=C21)CNC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[(3,4-dihydro-1H-2-benzopyran-3-yl)methyl]propanamide

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